molecular formula C9H17NO B13170215 3-Amino-1-cyclobutyl-3-methylbutan-2-one

3-Amino-1-cyclobutyl-3-methylbutan-2-one

Cat. No.: B13170215
M. Wt: 155.24 g/mol
InChI Key: FJYILMIJIWPSKV-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutyl-3-methylbutan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclobutyl derivative with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanone and methylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

3-Amino-1-cyclobutyl-3-methylbutan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-cyclobutyl-3-methylbutan-1-one: Similar structure but with a different position of the ketone group.

    3-Amino-1-cyclobutyl-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

3-Amino-1-cyclobutyl-3-methylbutan-2-one is unique due to its specific combination of functional groups and cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclobutyl-3-methylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-9(2,10)8(11)6-7-4-3-5-7/h7H,3-6,10H2,1-2H3

InChI Key

FJYILMIJIWPSKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CC1CCC1)N

Origin of Product

United States

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